

AM-2099: Application Notes and Protocols for Automated Patch-Clamp Systems

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Compound of Interest

Compound Name: AM-2099

Cat. No.: B15586077

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Introduction

AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a genetically validated target for the treatment of pain, and selective inhibitors like **AM-2099** are promising non-opioid analgesic candidates.[3][4][5] Automated patch-clamp (APC) systems have become indispensable tools in ion channel drug discovery, offering higher throughput and reproducibility compared to manual patch-clamping.[6][7][8] These systems are well-suited for characterizing the pharmacological properties of compounds like **AM-2099**, including their potency, selectivity, and state-dependent interactions with the Nav1.7 channel.

This document provides detailed application notes and protocols for the use of **AM-2099** in automated patch-clamp systems. The methodologies described are designed to enable researchers to efficiently and accurately assess the inhibitory activity of **AM-2099** on human Nav1.7 channels expressed in stable cell lines.

Mechanism of Action and Pharmacological Properties

AM-2099 is a small molecule inhibitor that targets the pore of the Nav1.7 channel. While the exact binding site has not been fully elucidated, its mechanism is consistent with a channel

blocker. The pharmacological properties of **AM-2099** have been characterized, demonstrating its high affinity and selectivity for Nav1.7.

Table 1: Pharmacological Profile of **AM-2099**

Parameter	Value	Species	Notes
hNav1.7 IC50	0.16 μ M	Human	Determined by whole-cell patch clamp.[1][2]
Selectivity	>100-fold vs. Nav1.3, Nav1.4, Nav1.5, Nav1.8	Human	Lower selectivity against Nav1.1, Nav1.2, and Nav1.6. [1]
hERG Affinity	>30 μ M	Human	Low affinity, suggesting a lower risk of cardiac side effects.[1]

Experimental Protocols for Automated Patch-Clamp Systems

The following protocols are designed for use with common automated patch-clamp platforms such as the IonWorks Barracuda, Qube, or Patchliner.[3][9] Minor adjustments may be necessary depending on the specific instrument and cell line used.

Cell Line and Culture

A stable cell line expressing the human Nav1.7 channel is recommended for these studies. Suitable options include:

- HEK293 cells stably expressing human Nav1.7 (hNav1.7)[2][9]
- CHO cells stably expressing human Nav1.7 (hNav1.7)[10]

Cells should be cultured according to standard protocols for the chosen cell line. For automated patch-clamp experiments, cells are typically harvested and prepared as a single-cell

suspension.

Solutions and Reagents

Table 2: Composition of Electrophysiology Solutions

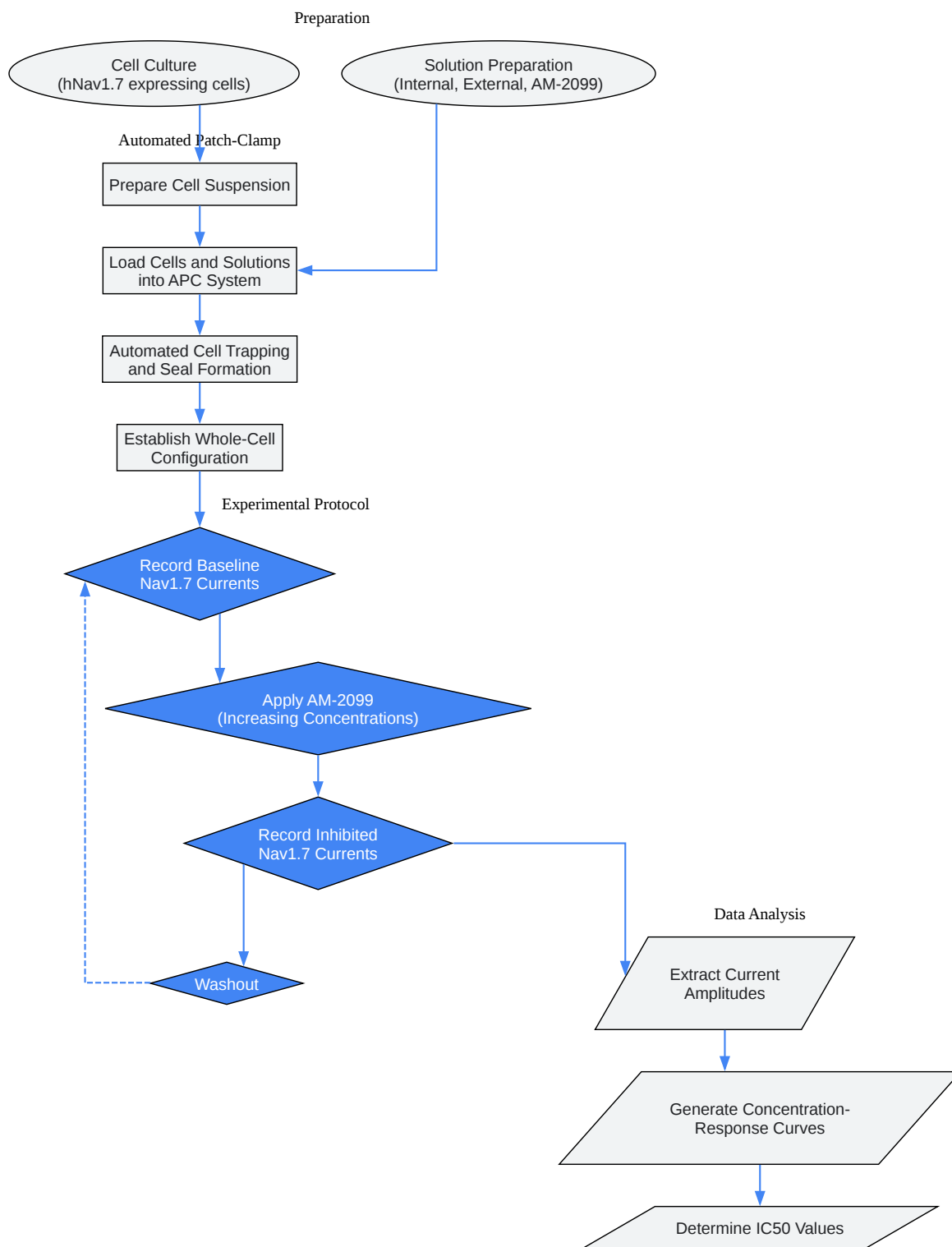
Solution	Component	Concentration (mM)
External Solution	NaCl	140
	KCl	4
	CaCl ₂	2
	MgCl ₂	1
	HEPES	10
	Glucose	5
Internal Solution	CsF	120
	CsCl	20
	HEPES	10
	EGTA	10

Note: The pH of both solutions should be adjusted to 7.3 with CsOH (for internal) or NaOH (for external), and the osmolality should be adjusted to ~310 mOsm.

AM-2099 Compound Preparation:

A 10 mM stock solution of **AM-2099** in DMSO is recommended. Serial dilutions should be prepared in the external solution to achieve the desired final concentrations for the experiment. It is crucial to ensure that the final DMSO concentration in the test solutions does not exceed 0.3% to avoid solvent effects.

Experimental Workflow Diagram



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Figure 1. Experimental workflow for assessing **AM-2099** inhibition of Nav1.7 using an automated patch-clamp system.

Voltage Protocols for Assessing State-Dependent Inhibition

To thoroughly characterize the inhibitory effects of **AM-2099**, it is recommended to use voltage protocols that probe the different conformational states of the Nav1.7 channel (resting, open, and inactivated).

1. Tonic Block (Resting State Inhibition):

This protocol assesses the inhibition of the channel in its resting state.

- Holding Potential: -120 mV (to ensure most channels are in the resting state).
- Test Pulse: Depolarization to 0 mV for 20 ms.
- Frequency: 0.1 Hz (to allow for full recovery between pulses).

2. Use-Dependent Block (Open and Inactivated State Inhibition):

This protocol evaluates the accumulation of block with repeated channel activation.

- Holding Potential: -90 mV.
- Pulse Train: A series of depolarizing pulses to 0 mV for 10 ms at a frequency of 10 Hz.
- Analysis: Compare the peak current of the first pulse to subsequent pulses in the train.

3. Inactivation-State Dependent Block:

This protocol determines the affinity of **AM-2099** for the inactivated state of the channel.

- Conditioning Pre-pulse: A range of depolarizing pre-pulses (e.g., from -120 mV to -30 mV for 500 ms) to induce varying degrees of steady-state inactivation.

- **Test Pulse:** A brief depolarization to 0 mV to measure the availability of non-inactivated channels.
- **Analysis:** Construct a steady-state inactivation curve in the absence and presence of **AM-2099**. A hyperpolarizing shift in the V1/2 of inactivation indicates preferential binding to the inactivated state.

Table 3: Summary of Recommended Voltage Protocols

Protocol	Purpose	Holding Potential (mV)	Pulse Protocol	Frequency (Hz)
Tonic Block	Assess resting state inhibition	-120	20 ms depolarization to 0 mV	0.1
Use-Dependent Block	Assess open/inactivated state inhibition	-90	10 ms depolarizations to 0 mV	10
Inactivation-State Dependent Block	Determine affinity for the inactivated state	-120	500 ms pre-pulse (-120 to -30 mV) followed by a test pulse to 0 mV	N/A

Data Analysis and Expected Results

The primary output of these experiments will be the concentration-dependent inhibition of the Nav1.7 current by **AM-2099**.

- **Concentration-Response Curves:** Plot the percentage of current inhibition as a function of the **AM-2099** concentration.
- **IC50 Determination:** Fit the concentration-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
- **State-Dependence Analysis:** Compare the IC50 values obtained from the different voltage protocols. A lower IC50 value in the use-dependent or inactivation-state protocols compared

to the tonic block protocol would indicate that **AM-2099** has a higher affinity for the open and/or inactivated states of the channel.

Signaling Pathway Diagram

Figure 2. Simplified signaling pathway illustrating the interaction of **AM-2099** with the different states of the Nav1.7 channel.

Conclusion

The use of **AM-2099** in automated patch-clamp systems provides a robust and efficient method for characterizing its inhibitory effects on the Nav1.7 sodium channel. The protocols outlined in this document will enable researchers to obtain high-quality, reproducible data on the potency and state-dependence of **AM-2099**, contributing to a better understanding of its mechanism of action and its potential as a novel analgesic.

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